2-Chloro-N-[(3r)-2-Oxo-1,2,3,4-Tetrahydroquinolin-3-Yl]-6h-Thieno[2,3-B]pyrrole-5-Carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its complex structure, which includes a quinoline ring, a thieno[2,3-b]pyrrole ring, and a carboxamide group
Preparation Methods
The synthesis of 2-CHLORO-N-[(3R)-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-3-YL]-6H-THIENO[2,3-B]PYRROLE-5-CARBOXAMIDE involves multiple steps. One common synthetic route starts with the reaction of maleic anhydride with aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This intermediate is then reacted with thionyl chloride (SOCl2) to yield the desired compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-CHLORO-N-[(3R)-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-3-YL]-6H-THIENO[2,3-B]PYRROLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Research has focused on its potential therapeutic effects, including its role as an enzyme inhibitor.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-[(3R)-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-3-YL]-6H-THIENO[2,3-B]PYRROLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it has been shown to inhibit glycogen phosphorylase, an enzyme involved in glycogen metabolism . The compound binds to the active site of the enzyme, preventing its activity and thereby affecting glycogen breakdown.
Comparison with Similar Compounds
2-CHLORO-N-[(3R)-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-3-YL]-6H-THIENO[2,3-B]PYRROLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
Indole derivatives: These compounds also contain a fused ring system and have been studied for their biological activities.
Pyrrole carboxamides: Similar in structure, these compounds have been explored for their potential as enzyme inhibitors.
Thienopyrroles: These compounds share the thieno[2,3-b]pyrrole core and have been investigated for various applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential to interact with multiple biological targets.
Properties
Molecular Formula |
C16H12ClN3O2S |
---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
2-chloro-N-[(3R)-2-oxo-3,4-dihydro-1H-quinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide |
InChI |
InChI=1S/C16H12ClN3O2S/c17-13-7-9-6-12(20-16(9)23-13)15(22)19-11-5-8-3-1-2-4-10(8)18-14(11)21/h1-4,6-7,11,20H,5H2,(H,18,21)(H,19,22)/t11-/m1/s1 |
InChI Key |
LJAHIGGEXIWVJG-LLVKDONJSA-N |
Isomeric SMILES |
C1[C@H](C(=O)NC2=CC=CC=C21)NC(=O)C3=CC4=C(N3)SC(=C4)Cl |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)NC(=O)C3=CC4=C(N3)SC(=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.